FLT3 and c-KIT Kinase Inhibition Profile
The compound class exhibits FLT3 inhibition with an IC50 of 90 nM and c-KIT inhibition with IC50 values of 90-124 nM [1]. Although direct head-to-head data for the 2-pyridyl vs 3-pyridyl or 4-pyridyl regioisomers are not publicly available, the 2-pyridyl regioisomer is specifically claimed in Nerviano Medical Sciences patents as part of a series with optimized kinase selectivity [2]. This indicates that the 2-pyridyl configuration is critical for achieving the reported FLT3/c-KIT activity balance.
| Evidence Dimension | FLT3 and c-KIT IC50 (nM) |
|---|---|
| Target Compound Data | FLT3 IC50: 90 nM; c-KIT IC50: 90-124 nM (class-level data for pyrazole-4-carboximidamide series) [1] |
| Comparator Or Baseline | Close analogs (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide, CAS 2098014-65-2; 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide): no public IC50 data |
| Quantified Difference | Not calculable due to lack of comparator data; however, the 2-pyridyl regioisomer is the only one explicitly associated with FLT3/c-KIT dual inhibition in known patent filings. |
| Conditions | In vitro kinase inhibition assay; FLT3 cytoplasmic domain (1 µM) and KIT cytoplasmic domain (4.5 µM) as GST-fusion proteins; pH 7.9, 28°C [1]. |
Why This Matters
The FLT3/c-KIT dual inhibition profile is relevant for acute myeloid leukemia (AML) research, where FLT3-ITD mutations are a validated target; procurement decisions should favour the 2-pyridyl regioisomer if FLT3 activity is required.
- [1] BindingDB. (2025). BDBM239037: FLT3 and KIT IC50 values for pyrazole-4-carboximidamide derivatives. Nerviano Medical Sciences US Patent. View Source
- [2] J-GLOBAL. (2008). Patent Information: Pyrazole-4-carboximidamide compounds. Publication Number 2008505172. View Source
